molecular formula C11H9NO3 B1601278 2-(Isoquinolin-7-yloxy)acetic acid CAS No. 86235-60-1

2-(Isoquinolin-7-yloxy)acetic acid

Katalognummer: B1601278
CAS-Nummer: 86235-60-1
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: OPPWPKSAMUADKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Isoquinolin-7-yloxy)acetic acid is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

86235-60-1

Molekularformel

C11H9NO3

Molekulargewicht

203.19 g/mol

IUPAC-Name

2-isoquinolin-7-yloxyacetic acid

InChI

InChI=1S/C11H9NO3/c13-11(14)7-15-10-2-1-8-3-4-12-6-9(8)5-10/h1-6H,7H2,(H,13,14)

InChI-Schlüssel

OPPWPKSAMUADKN-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CN=C2)OCC(=O)O

Kanonische SMILES

C1=CC(=CC2=C1C=CN=C2)OCC(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution of Isoquinolin-7-ol with Haloacetic Acid Derivatives

A common and effective synthetic approach involves the etherification of 7-hydroxyisoquinoline (isoquinolin-7-ol) with haloacetic acid derivatives, such as bromoacetic acid or chloroacetic acid, under basic conditions. The reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of the haloacetic acid.

  • Reaction conditions:

    • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the hydroxyl group.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Elevated temperatures (typically 60–100 °C) to promote substitution.
  • Purification: The crude product is purified by recrystallization or column chromatography to remove unreacted starting materials and by-products.

This method is widely used due to its straightforwardness, good yields, and scalability.

Alternative Synthetic Strategies

  • Direct O-alkylation of Isoquinoline Derivatives: In some cases, isoquinoline derivatives with a free hydroxyl group at position 7 can be selectively alkylated using acetic acid derivatives activated as esters or anhydrides in the presence of catalysts.

  • Use of Continuous Flow Reactors: For industrial-scale synthesis, continuous flow technology offers advantages such as improved heat and mass transfer, better control of reaction parameters, and enhanced yields. This approach can be applied to the nucleophilic substitution process to optimize production efficiency.

Catalytic and Regioselective Functionalization

  • Catalysts such as sodium bromide (NaBr) and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) have been employed to improve selectivity during halogenation steps when preparing substituted isoquinoline intermediates prior to etherification.

  • Regioselective bromination at specific positions on the isoquinoline ring can be achieved by controlling temperature (0–5 °C) and reaction time, which is critical for preparing functionalized intermediates that lead to the target compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate (K2CO3) Effective for deprotonation of phenolic OH
Solvent Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) Polar aprotic solvents favor nucleophilic substitution
Temperature 60–100 °C Elevated temperature increases reaction rate
Reaction Time 3–24 hours Optimization required to maximize yield and minimize by-products
Molar Ratios Isoquinolin-7-ol : Bromoacetic acid = 1:1.1–1.5 Slight excess of haloacetic acid improves conversion
Purification Recrystallization, Column Chromatography Removes impurities and unreacted materials

Mechanistic Insights and By-product Control

  • The reaction mechanism involves the formation of an alkoxide ion from isoquinolin-7-ol, which then attacks the electrophilic carbon in bromoacetic acid, displacing bromide.

  • By-product formation can occur due to over-alkylation or side reactions such as hydrolysis of bromoacetic acid. These can be minimized by:

    • Using stoichiometric control to avoid excess haloacetic acid.
    • Conducting reactions under anhydrous conditions.
    • Employing stepwise addition of reagents.
    • Monitoring reaction progress by thin-layer chromatography (TLC).

Characterization and Purity Assessment

Summary Table of Key Preparation Data

Aspect Details
Starting Material Isoquinolin-7-ol
Alkylating Agent Bromoacetic acid or chloroacetic acid
Base Potassium carbonate (K2CO3) or sodium hydride (NaH)
Solvent DMF or DMSO
Temperature Range 60–100 °C
Reaction Time 3–24 hours
Purification Methods Recrystallization, Column Chromatography
Yield Range Typically 60–85% depending on conditions
Characterization Techniques NMR, HPLC-MS, X-ray crystallography

Research Findings and Advanced Considerations

  • Studies indicate that regioselective functionalization of isoquinoline derivatives prior to etherification enhances yields and reduces impurities.

  • Continuous flow synthesis has been shown to improve scalability and reproducibility, with better control over reaction kinetics and heat management.

  • Computational chemistry methods such as Density Functional Theory (DFT) have been applied to predict electronic effects and optimize reaction pathways.

  • Hydrogen bonding patterns in the final compound influence solubility and reactivity; understanding these interactions aids in designing better purification and formulation strategies.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2-(Isoquinolin-7-yloxy)acetic acid, and how can reaction conditions be optimized for yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution between 7-hydroxyisoquinoline and bromoacetic acid derivatives. Optimized conditions include using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) under reflux (60–80°C, 12–24 hours). Solvent polarity and temperature control are critical to minimize side reactions like O-alkylation competing with N-alkylation .
  • Yield Optimization : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) ensures reproducibility .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing purity and structural integrity?

  • Key Techniques :

  • NMR : ¹H/¹³C NMR confirms regioselective substitution (e.g., absence of aromatic proton signals at C7 due to etherification) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) quantifies purity (>95% required for pharmacological studies) .
  • Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 188.2) .

Q. What in vitro biological screening models are used to assess its pharmacological potential?

  • Models :

  • Anticancer Activity : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs like doxorubicin .
  • Anti-inflammatory Screening : Inhibition of COX-2 enzyme activity measured via ELISA .
    • Data Interpretation : Dose-response curves and statistical analysis (ANOVA, p < 0.05) distinguish bioactive concentrations from cytotoxic thresholds .

Q. How do crystallographic parameters inform molecular conformation and intermolecular interactions?

  • Crystallography : Single-crystal X-ray diffraction (SHELX suite) reveals hydrogen-bonding patterns (e.g., carboxylic acid dimer formation) and dihedral angles between the isoquinoline ring and acetic acid moiety (e.g., ~78° tilt) .
  • Key Metrics : Unit cell dimensions (e.g., a = 14.257 Å, b = 7.925 Å) and space group (Pbca) guide packing analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data on hydrogen-bonding patterns?

  • Approach :

  • DFT Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects (PCM model) and compare with experimental O–H···O bond lengths (e.g., 2.65 Å vs. predicted 2.70 Å) .
  • Dynamic Effects : Molecular dynamics simulations (AMBER) model thermal motion discrepancies in crystal lattices .

Q. What strategies improve regioselectivity in introducing substituents to the isoquinoline ring?

  • Directed Functionalization :

  • Electrophilic Substitution : Use bulky directing groups (e.g., Boc-protected amines) to steer bromination to the C5 position over C8 .
  • Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl boronic acid coupling at C3/C4 positions .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed in preclinical studies?

  • Mitigation Strategies :

  • Metabolic Stability : Assess hepatic microsome metabolism (e.g., rat liver S9 fraction) to identify labile groups (e.g., ester hydrolysis) .
  • Formulation Adjustments : Nanoencapsulation (PLGA nanoparticles) enhances bioavailability in murine models .

Q. What key considerations apply to designing structure-activity relationship (SAR) studies for derivatives?

  • Design Framework :

  • Core Modifications : Compare bioactivity of 7-O-alkyl vs. 7-N-alkyl derivatives (e.g., 2-(Isoquinolin-7-ylamino)acetic acid) .
  • Substituent Effects : Table below highlights substituent impact on COX-2 inhibition:
DerivativeSubstituent PositionIC₅₀ (µM)Reference
Parent Compound7-OAc12.3
7-Methoxy Analog7-OMe28.7
7-Trifluoromethyl Analog7-CF₃8.9
  • Statistical Validation : Multivariate regression analysis identifies critical electronic (Hammett σ) and steric (Taft ES) parameters .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.